Indoline-5-sulfonamide Scaffold vs. Benzenesulfonamide CA Inhibitors in Overcoming MDR
Indoline-5-sulfonamide analogs (4e and 4f) reverse chemoresistance to doxorubicin in K562/4 leukemia cells overexpressing P-glycoprotein (P-gp), a phenotype not observed with classical benzenesulfonamide CA inhibitors such as acetazolamide [1]. While direct data for the target compound are not reported, it shares the same indoline-5-sulfonamide core required for MDR circumvention.
| Evidence Dimension | Ability to reverse P-gp-mediated chemoresistance |
|---|---|
| Target Compound Data | Data not available for N-(1-methyl-2-oxoindolin-5-yl)butane-1-sulfonamide specifically |
| Comparator Or Baseline | Indoline-5-sulfonamides 4e and 4f reverse doxorubicin resistance in K562/4 cells; classical benzenesulfonamides (e.g., acetazolamide) do not |
| Quantified Difference | Qualitative difference: resistance reversal observed for indoline-5-sulfonamides vs. no reversal for benzenesulfonamides |
| Conditions | K562/4 leukemia cell line overexpressing P-gp, doxorubicin co-treatment assay [1] |
Why This Matters
Procurement of the target indoline-5-sulfonamide scaffold is justified when designing CA inhibitors intended for resistant tumor models, as benzenesulfonamide alternatives fail to address P-gp efflux.
- [1] Krymov, S.K.; Scherbakov, A.M.; Dezhenkova, L.; Salnikova, D.I.; Solov'eva, S.E.; Sorokin, D.V.; Vullo, D.; De Luca, V.; Capasso, C.; Supuran, C.T.; Shchekotikhin, A.E. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals 2022, 15, 1453. View Source
